2-Bromo-2,4,4-trimethylpentan-3-one
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Overview
Description
2-Bromo-2,4,4-trimethylpentan-3-one is an organic compound with the molecular formula C8H15BrO and a molecular weight of 207.11 g/mol . It is a brominated ketone, characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a carbonyl group (C=O). This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,4,4-trimethylpentan-3-one typically involves the bromination of 2,4,4-trimethylpentan-3-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process. The final product is typically subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,4,4-trimethylpentan-3-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, at temperatures ranging from room temperature to reflux.
Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF), under inert atmosphere (e.g., nitrogen or argon).
Oxidation: Performed in aqueous or organic solvents, often at elevated temperatures to ensure complete reaction.
Major Products Formed
Nucleophilic substitution: Formation of substituted ketones or alcohols.
Reduction: Formation of 2-bromo-2,4,4-trimethylpentanol.
Oxidation: Formation of 2-bromo-2,4,4-trimethylpentanoic acid.
Scientific Research Applications
2-Bromo-2,4,4-trimethylpentan-3-one is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: Used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving brominated compounds.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Bromo-2,4,4-trimethylpentan-3-one involves its reactivity as a brominated ketone. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group (C=O) is also reactive, allowing the compound to participate in various addition and reduction reactions. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2,4,4-trimethylpentan-3-one: Similar structure but with a chlorine atom instead of bromine.
2-Iodo-2,4,4-trimethylpentan-3-one: Similar structure but with an iodine atom instead of bromine.
2,4,4-Trimethylpentan-3-one: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-Bromo-2,4,4-trimethylpentan-3-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro and iodo analogs. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-2,4,4-trimethylpentan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-7(2,3)6(10)8(4,5)9/h1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUHREPHOLNVFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C)(C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399909 |
Source
|
Record name | 3-Pentanone, 2-bromo-2,4,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55007-44-8 |
Source
|
Record name | 3-Pentanone, 2-bromo-2,4,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-2,4,4-TRIMETHYL-3-PENTANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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